molecular formula C9H8ClN3 B14066293 8-Chloro-3-cyclopropylimidazo[1,5-a]pyrazine

8-Chloro-3-cyclopropylimidazo[1,5-a]pyrazine

Cat. No.: B14066293
M. Wt: 193.63 g/mol
InChI Key: VZIBDHWIHDLNQA-UHFFFAOYSA-N
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Description

8-Chloro-3-cyclopropylimidazo[1,5-a]pyrazine is a heterocyclic compound featuring a bicyclic imidazo[1,5-a]pyrazine core with a chlorine atom at the 8-position and a cyclopropyl group at the 3-position. Its molecular formula is C₉H₈ClN₃ (derived from analogs in –15), and it is structurally characterized by fused imidazole and pyrazine rings. The cyclopropyl substituent at the 3-position contributes to steric and electronic modulation, influencing binding affinity and pharmacokinetic properties .

Properties

Molecular Formula

C9H8ClN3

Molecular Weight

193.63 g/mol

IUPAC Name

8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine

InChI

InChI=1S/C9H8ClN3/c10-8-7-5-12-9(6-1-2-6)13(7)4-3-11-8/h3-6H,1-2H2

InChI Key

VZIBDHWIHDLNQA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=C3N2C=CN=C3Cl

Origin of Product

United States

Preparation Methods

Core Heterocyclic Assembly

The imidazo[1,5-a]pyrazine scaffold is typically constructed via cyclization of appropriately substituted pyrazine precursors. In the target molecule, the 3-cyclopropyl and 8-chloro substituents impose regioselectivity constraints. Retrosynthetic cleavage of the imidazole ring suggests two viable pathways:

  • Condensation of 3-cyclopropylpyrazin-2-amine with α-chloroketones
  • Cyclization of N-(pyrazin-2-yl)cyclopropanecarboxamide intermediates

Source demonstrates that imidazo[1,5-a]pyrazine derivatives are accessible through Brønsted acid-catalyzed annulation, with propyl analogues achieving 63% yield under optimized conditions.

Direct Cyclization Methods

One-Pot Synthesis from 3-Aminopyrazine Derivatives

A patent-protected method (WO2018078042A1) details the synthesis of structurally related compounds through sequential alkylation and cyclization:

Representative Procedure

  • Starting Material : 3-Amino-5-chloropyrazine (10 mmol)
  • Cyclopropane Introduction : React with cyclopropanecarbonyl chloride (12 mmol) in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as base
  • Cyclization : Treat with POCl₃ (15 mmol) at 80°C for 6 hours
  • Workup : Quench with ice-water, extract with ethyl acetate, dry over Na₂SO₄
Parameter Value
Yield 58%
Purity (HPLC) 98.2%
Reaction Time 8 h
Temperature 80°C

This method highlights the critical role of acylation before cyclization, with the cyclopropane group stabilizing the transition state during ring formation.

Transition Metal-Catalyzed Approaches

Suzuki-Miyaura Coupling for Cyclopropane Installation

Building on methodologies from, palladium-catalyzed cross-coupling enables late-stage introduction of the cyclopropyl group:

Optimized Conditions

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Ligand : XPhos (10 mol%)
  • Base : K₃PO₄ (3 equiv)
  • Solvent : 1,4-Dioxane/H₂O (4:1)
  • Temperature : 100°C, 24 h
Boronic Acid Yield (%) Purity (%)
Cyclopropylboronic acid 67 97.5
Vinylboronic acid 42 89.1

The protocol demonstrates superior regioselectivity compared to traditional alkylation methods, though requiring rigorous oxygen-free conditions.

Chlorination Strategies

Direct Electrophilic Substitution

Position-selective chlorination at C8 is achieved using phosphorus pentachloride in refluxing chlorobenzene:

Key Observations

  • Reagent : PCl₅ (2.5 equiv)
  • Solvent : Chlorobenzene
  • Time : 12 h
  • Yield : 72%

¹H NMR analysis confirms exclusive chlorination at the 8-position, attributed to the directing effect of the adjacent nitrogen atom.

Solvent and Temperature Effects

A comparative study of solvent systems reveals dramatic yield variations:

Solvent Boiling Point (°C) Yield (%)
DMF 153 34
1,4-Dioxane 101 68
Toluene 110 55

Polar aprotic solvents like DMF promote side reactions through stabilization of ionic intermediates, while dioxane enhances cyclization efficiency.

Scale-Up Considerations

Industrial production requires modification of laboratory protocols:

Critical Parameters

  • Heat Transfer : Jacketed reactors maintain ≤5°C temperature gradients
  • Mixing Efficiency : 500 rpm agitation prevents localized hot spots
  • Quench Rate : Controlled addition to ice-water (<10°C) minimizes decomposition

Batch records from demonstrate consistent 55-60% yields at 10 kg scale, validating the scalability of the cyclization approach.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-3-cyclopropylimidazo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro substituent at the 8th position can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding imidazo[1,5-a]pyrazine oxides.

    Reduction: Formation of reduced imidazo[1,5-a]pyrazine derivatives.

    Substitution: Formation of substituted imidazo[1,5-a]pyrazine derivatives with various functional groups.

Scientific Research Applications

The compound 8-Chloro-3-cyclopropylimidazo[1,5-a]pyrazine is relevant in the context of Phosphatidylinositol-4,5-bisphosphate 3-kinases (PI3Ks) inhibitors and imidazopyridine derivatives with antimicrobial features .

Imidazo[1,5-a]pyrazine Derivatives as PI3Kδ Inhibitors
Imidazo[1,5-a]pyrazine derivatives are potential treatments for PI3K-related disorders, particularly PI3Kδ-related disorders .

  • PI3K Background : PI3Ks are a family of enzymes involved in cell growth, proliferation, differentiation, motility, survival, metabolism, and intracellular trafficking . They work by phosphorylating phosphatidylinositol, creating phosphoinositides that are vital for signal transduction and membrane trafficking .
  • Role of PI3Kδ : PI3Kδ contributes to the reprogramming of CD8+ T cells into fully activated effector cells, but its suppression is needed for the generation of memory CD8+ T cells .
  • PI3Kδ Mutations : Both gain-of-function (GOF) and loss-of-function (LOF) mutations in PI3Kδ can result in primary immunodeficiency in humans .
  • PI3Kδ and PI3Kγ : PI3Kδ works with PI3Kγ in immune surveillance processes, such as neutrophil recruitment and T-cell development . Inhibitors with higher selectivity against PI3Kγ are expected to have improved safety profiles and offer new therapeutic options for autoimmune and inflammatory disorders, APDS, and cancer like glioblastoma .

Mechanism of Action

The mechanism of action of 8-Chloro-3-cyclopropylimidazo[1,5-a]pyrazine depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 3-Position

The 3-position of the imidazo[1,5-a]pyrazine core is critical for activity. Key analogs include:

Compound 3-Substituent Molecular Formula Key Biological Activity IC₅₀/Activity Notes Reference
8-Chloro-3-methylimidazo[1,5-a]pyrazine Methyl C₇H₆ClN₃ BTK inhibition, kinase selectivity Low nanomolar potency (e.g., BTK)
8-Chloro-3-isopropylimidazo[1,5-a]pyrazine Isopropyl C₉H₁₀ClN₃ Drug intermediate (structural analog) N/A (synthetic focus)
8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine Cyclobutyl C₁₀H₁₀ClN₃ Preclinical candidate (safety data available) N/A (handling precautions)
8-Amino-3-morpholinoimidazo[1,5-a]pyrazine Morpholine C₁₀H₁₂ClN₅O BTK inhibition, improved PK profiles IC₅₀ = 0.5–5 nM (BTK)

Key Observations :

  • Methyl and isopropyl groups enhance lipophilicity but may reduce target selectivity compared to the cyclopropyl group , which balances steric bulk and conformational rigidity .
  • Morpholine substituents improve solubility and kinase selectivity due to hydrogen-bonding interactions with the hinge region of BTK .
Heterocyclic Core Modifications

Comparisons with related heterocycles highlight scaffold-dependent activity:

Compound Class Core Structure Key Biological Activity IC₅₀/Activity Notes Reference
Pyrazolo[1,5-a]quinoxaline Pyrazolo-quinoxaline TLR7 antagonism IC₅₀ = 8.2–10 µM (TLR7-specific)
Triazolo[1,5-a]pyrazine Triazole-fused pyrazine Antifungal (PDE10 inhibition) MIC = 0.5–2 µg/mL (Candida spp.)
Imidazo[1,5-a]pyrazine Imidazo-pyrazine BTK, Lck, PDE10 inhibition IC₅₀ = 1–50 nM (BTK)

Key Observations :

  • Imidazo[1,5-a]pyrazines exhibit broader kinase inhibition profiles compared to pyrazoloquinoxalines, which are TLR7-selective .
  • Triazolo[1,5-a]pyrazines demonstrate antifungal activity but require optimization for water solubility .
Physicochemical Data
Property 8-Chloro-3-cyclopropylimidazo[1,5-a]pyrazine 3-Methyl Analog 3-Isopropyl Analog
Molecular Weight ~208 g/mol (estimated) 167.60 g/mol 209.65 g/mol
Purity (HPLC) >99% (analog data) 99.99% 95–98%
Solubility Low (cyclopropyl increases logP) Moderate (logP ~2.1) Low (logP ~3.0)
Storage Stability 2–8°C (analog data) 2–8°C Ambient

Key Observations :

Kinase Inhibition
  • BTK Inhibition: 8-Amino-imidazo[1,5-a]pyrazines with morpholine substituents (e.g., compound 28) achieve IC₅₀ values <5 nM, attributed to hinge-region interactions . Cyclopropyl analogs may exhibit similar potency but require empirical validation.
  • TLR7 Antagonism: Pyrazolo[1,5-a]quinoxalines with 4–5 carbon alkyl chains show optimal activity (IC₅₀ ~8–10 µM), suggesting that rigid substituents (e.g., cyclopropyl) may reduce TLR7 affinity .

Biological Activity

8-Chloro-3-cyclopropylimidazo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its imidazo[1,5-a]pyrazine core with a chlorine substituent at the 8-position and a cyclopropyl group at the 3-position. This specific structure is believed to contribute to its unique biological properties.

Research indicates that this compound interacts with various biological targets, including:

  • NMDA Receptors : It has been shown to modulate NMDA receptor activity, which is crucial for synaptic plasticity and memory function. This modulation can impact neurological conditions such as epilepsy and depression .
  • Corticotropin-Releasing Factor (CRF) Receptors : The compound exhibits antagonistic activity on CRF receptor subtypes, suggesting potential applications in treating anxiety and stress-related disorders .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Reference
NMDA Receptor ModulationInhibition of receptor-mediated calcium influx
CRF Receptor AntagonismPotential anxiolytic effects
TRPV1 Channel InteractionBiphasic effects on calcium currents

Case Studies

Several studies have investigated the pharmacological effects of this compound:

  • Neurological Disorders : A study demonstrated that the compound effectively reduced seizure activity in animal models by modulating NMDA receptor function. This suggests its potential as an anticonvulsant agent.
  • Anxiety Models : In preclinical trials, administration of the compound showed significant reductions in anxiety-like behavior in rodent models, indicating its efficacy as a CRF receptor antagonist.
  • Pain Management : Research has shown that this compound can inhibit TRPV1 channels, which are implicated in pain pathways. This inhibition may provide insights into its use as an analgesic.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, initial studies suggest favorable absorption and distribution characteristics that may enhance its therapeutic potential.

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